2-Sulfamoylthiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-sulfamoylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)5-3(4(7)8)1-2-11-5/h1-2H,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMCMKPQXHWSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-06-6 | |
| Record name | 2-sulfamoylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Sulfamoylthiophene 3 Carboxylic Acid
Established Synthetic Pathways for 2-Sulfamoylthiophene-3-carboxylic Acid
The synthesis of this compound can be achieved through several strategic routes, primarily involving the functionalization of a pre-formed thiophene (B33073) ring or the hydrolysis of an ester precursor.
A common and logical approach to the synthesis of this compound begins with the readily available precursor, thiophene-3-carboxylic acid. This pathway involves the regioselective introduction of a sulfamoyl group at the C-2 position of the thiophene ring. The process is a multi-step sequence:
Sulfonation: The initial step is the sulfonation of thiophene-3-carboxylic acid to produce 2-sulfothiophene-3-carboxylic acid.
Chlorosulfonation: The resulting sulfonic acid is then converted into its more reactive sulfonyl chloride derivative, 2-(chlorosulfonyl)thiophene-3-carboxylic acid, typically using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The final step in forming the sulfamoyl group is the reaction of the sulfonyl chloride with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding the target this compound.
This derivatization strategy allows for controlled functionalization of the thiophene core, building complexity from a simpler starting material.
An alternative and frequently employed synthetic route involves the use of a methyl ester intermediate, specifically methyl 2-sulfamoylthiophene-3-carboxylate. This method is particularly advantageous as the ester group can protect the carboxylic acid functionality during the synthesis and can be easily removed in the final step.
The synthesis culminates in the hydrolysis of the methyl ester. This reaction is typically carried out under basic conditions, for example, by heating a solution of methyl 2-sulfamoylthiophene-3-carboxylate in aqueous sodium hydroxide (B78521). Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, precipitates the desired this compound as a crystalline solid. This final deprotection step is often high-yielding, providing the pure product efficiently. google.com
| Reactant | Reagents | Product | Yield | Melting Point |
| Methyl 2-sulfamoylthiophene-3-carboxylate | 1. 2N Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | This compound | 95% | 202°C - 204°C google.com |
This interactive table summarizes the hydrolysis of the methyl ester to the final carboxylic acid product.
The arrangement of the carboxylic acid and sulfamoyl groups on adjacent carbons in this compound allows for intramolecular cyclization reactions to form fused heterocyclic systems. When heated in the presence of a dehydrating agent like polyphosphoric acid, N-substituted derivatives of this compound can undergo condensation. google.com
This reaction involves the loss of a water molecule between the carboxylic acid group and the sulfamoyl group, leading to the formation of a fused thiophene-isothiazole derivative. These structures, often referred to as thiophene saccharins, are bicyclic systems where the thiophene ring is fused to a non-benzoid sultam ring. This transformation highlights the potential of this compound as a building block for more complex heterocyclic scaffolds.
| Reactant | Reagent | Product Type |
| 3-(N-tert-butylsulfamoyl)-thiophene-2-carboxylic acid | Polyphosphoric Acid | Fused Thiophene-Isothiazole System (Thiophene Saccharin) google.com |
This table outlines the cyclization reaction leading to fused heterocyclic systems.
Functional Group Reactivity of this compound
The chemical character of this compound is defined by its two primary functional groups: the sulfamoyl moiety (-SO₂NH₂) and the carboxylic acid moiety (-COOH). The reactivity of the sulfamoyl group is of particular interest.
The reduction of a sulfamoyl group is a chemically challenging transformation due to the high stability of the sulfur-oxygen and sulfur-nitrogen bonds. This process requires potent reducing agents. For analogous aromatic sulfonamides, strong reagents such as lithium aluminum hydride (LiAlH₄) are often necessary to achieve reduction. Such a reaction would likely reduce the sulfamoyl group to a sulfide (B99878) or thiol derivative. Concurrently, the carboxylic acid group would also be reduced, typically to a primary alcohol. Therefore, any attempt to selectively reduce the sulfamoyl group in this compound would require a careful choice of reagents and protective group strategies to manage the reactivity of the carboxylic acid.
| Functional Group | Potential Reducing Agent | Potential Product(s) |
| Sulfamoyl | Lithium Aluminum Hydride (LiAlH₄) | Sulfide or Thiol derivatives |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
This table summarizes potential reduction reactions for the functional groups of this compound, based on the reactivity of analogous compounds.
Nucleophilic Substitution Reactions on the Thiophene Ring System
The thiophene ring, particularly when substituted with strong electron-withdrawing groups like the sulfamoyl and carboxylic acid moieties in this compound, is theoretically susceptible to nucleophilic aromatic substitution. These groups reduce the electron density of the ring, facilitating attack by nucleophiles. However, specific examples of nucleophilic substitution reactions directly on the thiophene ring of this particular compound are not extensively documented in readily available literature. In many synthetic applications, the reactivity of the carboxylic acid and sulfamoyl groups is exploited, leaving the thiophene ring intact. Computational studies on similar thiophene carboxylic acids suggest that the lowest unoccupied molecular orbital (LUMO) distribution, a key factor in nucleophilic attack, is influenced by the position of the substituents, which in turn affects the regioselectivity of such reactions. researchgate.net
Chemical Transformations of the Carboxylic Acid Functionality, including Esterification and Decarboxylation
The carboxylic acid group of this compound readily undergoes typical transformations such as esterification and decarboxylation.
Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process is an equilibrium reaction, and various acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) can be used as catalysts. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a proton transfer, and subsequent elimination of water to form the ester. masterorganicchemistry.com Other modern methods for esterification include using reagents like amphipathic monolithic resins bearing sulfonic acid groups, which can catalyze the reaction efficiently, sometimes without the need to remove the water byproduct. researchgate.net
Table 1: Examples of Esterification Reactions of Carboxylic Acids
| Reactant | Reagent/Catalyst | Product | Notes |
|---|---|---|---|
| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification, an equilibrium reaction. masterorganicchemistry.com |
Decarboxylation: This process involves the removal of the carboxyl group, typically as carbon dioxide. The ease of decarboxylation of aromatic carboxylic acids can be influenced by the presence and nature of other substituents on the ring. nih.gov For thiophene carboxylic acids, decarboxylation can be achieved under various conditions. For instance, some benzothiophene-2-carboxylic acids can be decarboxylated by refluxing with strong acids like hydrobromic acid. zendy.io Other methods for decarboxylation of aromatic acids include catalysis by transition metals such as copper, silver, or palladium. nih.gov In some cases, bromination of a thiophene carboxylic acid can lead to a subsequent decarboxylation sequence. beilstein-journals.org
Table 2: General Decarboxylation Approaches for Aromatic Carboxylic Acids
| Substrate Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydroxybenzoic Acids | Bimetallic Nanoparticles (FeRu), H₂ atmosphere | Selective decarboxylation to phenols. nih.gov | |
| Benzo[b]thiophene-2-carboxylic acid | Refluxing 48% Hydrobromic Acid | Decarboxylation. zendy.io |
This compound as a Versatile Synthetic Intermediate
This compound serves as a valuable and versatile intermediate in the synthesis of a variety of more complex molecules, leveraging the reactivity of its functional groups and the stability of the thiophene core.
Role as a Building Block in the Synthesis of Complex Organosulfur Compounds
The synthesis of complex organosulfur compounds is a significant area of organic chemistry, driven by the unique properties that sulfur imparts to molecules. semanticscholar.orgjmchemsci.comnih.gov this compound, containing both a thiophene ring and a sulfamoyl group, is an ideal starting material for creating more elaborate organosulfur structures. The carboxylic acid can be converted to a thioester, a key functional group in many biological and synthetic pathways. libretexts.org Thioesterification can be achieved by reacting the carboxylic acid with a thiol, sometimes mediated by reagents like sulfonyl fluoride (B91410) (SO₂F₂). bohrium.com Furthermore, the sulfamoyl group can be functionalized, and the thiophene ring can serve as a scaffold for building larger molecules with diverse sulfur-containing functionalities.
Utility in the Construction of Diverse Heterocyclic Frameworks
Thiophene derivatives are frequently used as precursors for the synthesis of fused heterocyclic systems. The functional groups of this compound provide handles for cyclization reactions. For example, similar 2-aminothiophene-3-carboxylic acid derivatives are used to synthesize thieno[2,3-d]pyrimidin-4-ones through cyclization reactions. researchgate.net While specific examples for this compound are less common, the principle of using the existing functional groups to build adjacent rings is a well-established strategy in heterocyclic chemistry. The carboxylic acid could be converted into an amide, which could then participate in a cyclization reaction with a suitable partner to form a fused pyrimidine (B1678525) or other heterocyclic ring system.
Precursor in the Synthesis of Pharmacologically Significant Molecules
A primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds. The thiophene moiety is a common scaffold in medicinal chemistry. nih.govnih.gov For example, 2-thiophenecarboxylic acid is a precursor to the anti-inflammatory drug Suprofen. wikipedia.org The structural motifs present in this compound are found in various biologically active molecules. The compound can be modified through reactions at the carboxylic acid and sulfamoyl groups to generate a library of derivatives for pharmacological screening. For instance, the synthesis of various thiophene-2-carboxamide derivatives has been shown to yield compounds with potential antioxidant and antibacterial activities. nih.gov The ability to readily modify this precursor makes it a valuable tool in drug discovery and development programs.
Biological Activity Profiles of 2 Sulfamoylthiophene 3 Carboxylic Acid and Its Derivatives
Antimicrobial Efficacy Investigations
The thiophene (B33073) ring is a core component in numerous pharmacologically important compounds, and derivatives of thiophene carboxylic acid have demonstrated notable antimicrobial properties. nih.govresearchgate.net Research has focused on synthesizing and evaluating these compounds against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Derivatives of thiophene have been tested for their efficacy against Gram-positive bacteria, with Staphylococcus aureus being a key target. In one study, thioureides of 2-thiophenecarboxylic acid demonstrated antimicrobial activity against Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 125 µg/mL. researchgate.net However, against multi-drug resistant Staphylococcus aureus (MRSA), the MIC values were higher, ranging from 125 to 500 µg/mL. researchgate.net
Another investigation into a novel carboxylic acid, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid, isolated from halophilic Pseudomonas aeruginosa, showed potent activity against MRSA. nih.gov The MIC for this compound was found to be 0.64 µg/mL, with a Minimum Bactericidal Concentration (MBC) of 1.28 µg/mL, indicating strong antibacterial potential. nih.gov Furthermore, some N-acylhydrazone derivatives of thiophene have shown moderate to good activity against S. aureus.
The antimicrobial potential of thiophene derivatives extends to Gram-negative bacteria like Escherichia coli. Certain thiophene-2-carboxamide analogues have been synthesized and tested against extended-spectrum-β-lactamase (ESBL) producing clinical strains of E. coli. mdpi.com An agar (B569324) well diffusion assay was used to determine the antibacterial activity of these compounds. mdpi.com
In a broader study, several thiophene derivatives were screened against reference strains of Acinetobacter baumannii and E. coli. nih.gov Two derivatives, in particular, showed interesting activity with MICs ranging from 16 to 64 mg/L. nih.gov Further investigation into a focused library of these compounds revealed that certain derivatives exhibited MIC₅₀ values of 8 and 32 mg/L for colistin-resistant E. coli. nih.govnih.gov Time-kill curve assays confirmed that some of these thiophene derivatives had bactericidal effects against colistin-resistant E. coli. nih.govnih.gov Research on thiophene-based heterocycles has also noted strong effects against a TolC mutant of E. coli, which is an outer membrane protein. nih.gov
The rise of multidrug-resistant (MDR) bacteria is a significant global health concern, prompting research into new antimicrobial agents. Thiophene derivatives have emerged as promising candidates in this area. nih.gov Studies have specifically targeted colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. nih.gov For these Col-R strains, certain thiophene derivatives demonstrated MIC₅₀ values between 16 and 32 mg/L for A. baumannii and between 8 and 32 mg/L for E. coli. nih.govnih.gov Time-kill assays further showed that these compounds exert a bactericidal effect against these resistant strains. nih.gov
In addition to Gram-negative MDR pathogens, research has also addressed methicillin-resistant Staphylococcus aureus (MRSA). A spiro-indoline-oxadiazole derivative of thiophene was evaluated for its activity against MRSA. nih.gov Thioureides of 2-thiophenecarboxylic acid were also tested against multi-drug resistant S. aureus, showing MIC values in the range of 125 to 500 µg/mL. researchgate.net Another study highlighted a novel carboxylic acid compound with a low MIC of 0.64 µg/mL against MRSA. nih.gov
In vitro susceptibility testing is a standard method for evaluating the efficacy of new antimicrobial compounds. The broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. nih.govnih.gov
Studies on various thiophene derivatives have reported a range of MIC values against different bacterial strains. For instance, against reference strains of A. baumannii and E. coli, MICs for selected thiophene derivatives were found to be between 16 and 64 mg/L. nih.gov For colistin-resistant strains, the MIC₅₀ values (the concentration effective against ≥50% of isolates) were between 16-32 mg/L for A. baumannii and 8-32 mg/L for E. coli. nih.govnih.gov Against the Gram-positive Bacillus subtilis, certain thiophene derivatives showed MICs as low as 7.8 µg/mL. researchgate.net
| Derivative Type | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 (MIC₅₀) | nih.govnih.gov |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 (MIC₅₀) | nih.govnih.gov |
| 2-Thiophenecarboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | researchgate.net |
| 2-Thiophenecarboxylic Acid Thioureides | Multi-drug Resistant S. aureus | 125 - 500 | researchgate.net |
| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-Resistant S. aureus (MRSA) | 0.64 | nih.gov |
Antineoplastic Properties and Cytotoxicity Studies
Thiophene derivatives, including those with sulfonamide functionalities, have been a focus of anticancer drug development. bohrium.comnih.gov These compounds have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. nih.govresearchgate.net
A study investigating a novel series of thiophenes bearing biologically active sulfonamide moieties evaluated their in vitro anticancer activity against the human breast cancer cell line (MCF-7). nih.govresearchgate.net Several of these compounds exhibited significant cytotoxic activities, with some showing higher potency than the reference drug doxorubicin. nih.gov Specifically, compounds designated 6, 7, 9, and 13 in the study revealed IC₅₀ values of 10.25, 9.70, 9.55, and 9.39 µmol L⁻¹, respectively, compared to doxorubicin's IC₅₀ of 32.00 µmol L⁻¹. nih.gov Other derivatives showed activity comparable to doxorubicin. nih.gov
| Compound | IC₅₀ (µmol L⁻¹) on MCF-7 Cells | Reference |
|---|---|---|
| Derivative 5 | 28.85 | nih.gov |
| Derivative 6 | 10.25 | nih.gov |
| Derivative 7 | 9.70 | nih.gov |
| Derivative 8 | 23.48 | nih.gov |
| Derivative 9 | 9.55 | nih.gov |
| Derivative 10 | 27.51 | nih.gov |
| Derivative 13 | 9.39 | nih.gov |
| Doxorubicin (Reference) | 32.00 | nih.gov |
A key mechanism through which anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that thiophene derivatives can induce apoptosis in cancer cells. nih.gov In a study on MCF-7 breast cancer cells, a thiophene derivative labeled SB-200 was found to induce morphological alterations consistent with apoptosis. nih.gov Treatment with this derivative led to a significant increase in the proportion of apoptotic cells (35.35%) compared to untreated cells (3.14%). nih.gov
Further investigation into the antiproliferative mechanism of halogenated sulfonamide derivatives in MCF-7 cells confirmed that their growth-inhibiting effects are associated with the induction of both early and late apoptosis. mdpi.com This process is often accompanied by cell cycle arrest, typically at the G0/G1 phase. nih.govmdpi.com The activation of caspases, which are key enzymes in the apoptotic pathway, has also been linked to the cytotoxic effects of some thiophene carboxamide derivatives. mdpi.com For example, certain derivatives were shown to significantly increase caspase 3/7 activation in MCF-7 cells, highlighting their ability to trigger the apoptotic cascade selectively in cancer cells. mdpi.com
Proposed Cellular Mechanisms Involving Oxidative Stress and Disruption of Cellular Signaling Pathways
While direct studies on the specific mechanisms of 2-sulfamoylthiophene-3-carboxylic acid regarding oxidative stress are not extensively detailed, research on structurally related compounds provides insight into potential pathways. Thiophene derivatives, as a class, have been noted for their antioxidant effects. encyclopedia.pub A plausible mechanism for such activity can be inferred from compounds like L-2-oxothiazolidine-4-carboxylic acid, which acts as a prodrug of cysteine. nih.gov Upon cellular uptake, this compound is processed by the enzyme 5-oxoprolinase, releasing cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (B108866) (GSH). nih.gov GSH is a critical endogenous antioxidant, and its enhanced biosynthesis can significantly attenuate oxidative stress. nih.gov This pathway represents a potential, though not yet confirmed, mechanism by which thiophene-based carboxylic acids could exert protective effects against cellular damage induced by reactive oxygen species. The general antioxidant potential of thiophene-containing compounds has been noted in broader surveys of their biological activities. encyclopedia.pubresearchgate.net
Determination of Half-Maximal Inhibitory Concentrations (IC50) in Cell-Based Assays
The inhibitory potential of this compound derivatives has been quantified in various biological assays, with the half-maximal inhibitory concentration (IC50) being a key metric. These studies demonstrate a range of activities, from anti-inflammatory and anticancer to antiviral effects.
For instance, in the context of anti-inflammatory research, certain carboxylic acid analogues have shown potent inhibition of cyclooxygenase enzymes. nih.gov Amide derivatives of related non-steroidal anti-inflammatory drugs (NSAIDs) have also been evaluated for their COX-2 inhibition in intact macrophage cells, yielding IC50 values in the sub-micromolar range. nih.gov
In anticancer research, thiophene carboxamide derivatives have demonstrated significant antiproliferative activity. mdpi.com A novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative, designed based on the structure of dasatinib, exhibited high potency against human K563 leukemia cells and moderate activity against colon carcinoma (HT-29) and breast cancer (MCF-7) cell lines. nih.gov Furthermore, other thiophene derivatives have been identified as inhibitors of neuraminidase, an enzyme associated with viral propagation. encyclopedia.pub
The following table summarizes the IC50 values for various derivatives related to the thiophene carboxylic acid scaffold across different biological targets.
| Compound/Derivative Class | Target/Cell Line | IC50 Value | Biological Activity |
|---|---|---|---|
| Carboxylic Acid Analogue (FM12) | COX-2 Enzyme | 0.18 µM | Anti-inflammatory |
| Carboxylic Acid Analogue (FM10) | COX-2 Enzyme | 0.69 µM | Anti-inflammatory |
| Meclofenamate Amide (Compound 25) | COX-2 in Macrophages | 0.2 µM | Anti-inflammatory |
| Meclofenamate Amide (Compound 31) | COX-2 in Macrophages | 0.12 µM | Anti-inflammatory |
| Thiophene Carboxamide Derivative (St.1) | Hep3B (Hepatocellular Carcinoma) | 23 µg/mL | Anticancer |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7 (Breast Cancer) | 20.2 µM | Anticancer |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | HT-29 (Colon Cancer) | 21.6 µM | Anticancer |
| Thiophene Derivative (Rupestriene A) | Neuraminidase | 351.15 µM | Antiviral |
Anti-inflammatory and Analgesic Research Endeavors
Derivatives of this compound are part of a broader class of thiophene-based compounds recognized for their potential as anti-inflammatory and analgesic agents. nih.govnih.gov The thiophene ring is considered a privileged structure in medicinal chemistry for the design of new anti-inflammatory drugs. nih.gov The presence of a carboxylic acid functional group is a frequently highlighted structural feature for activity against biological targets like cyclooxygenase (COX) enzymes. nih.gov
Assessment of Non-Steroidal Anti-inflammatory Activities in Relevant Models
A series of novel sulfamoylthiophene carboxylic acid derivatives has been synthesized and evaluated, demonstrating significant non-steroidal anti-inflammatory activities in several preclinical models of inflammation. nih.gov These findings position such compounds as promising candidates for further development. The broader family of thiophene-based molecules has a well-documented history as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid serving as key examples. nih.gov Research indicates that these compounds often exert their effects through the inhibition of crucial enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
Investigation of Analgesic Potency and Effect Profiles
The analgesic properties of sulfamoylthiophene derivatives have been confirmed through various research efforts. nih.gov Specific studies on related thiophene carboxamide compounds have quantified their peripheral analgesic activity. researchgate.net In an acetic acid-induced writhing model in mice, a 2-4methylphenylimino-3-carboxamide substituted thiophene compound at a 40 mg/kg dose demonstrated a maximum Pain Inhibition Percentage (PIP) of 78%, compared to 91% for the standard drug aspirin (B1665792). researchgate.net In the late phase of the formalin test, which is indicative of inflammatory pain, the same dose of the test compound showed a PIP of 58%, whereas aspirin achieved 86%. researchgate.net These results suggest a moderate but significant peripheral analgesic effect for this class of compounds. researchgate.net
Research into Cyclooxygenase-2 (COX-2) Inhibition Capabilities
The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov Thiophene-based structures, including carboxylic acid derivatives, have been specifically investigated for their ability to inhibit COX, with a particular focus on the COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov
Research has shown that modifying the carboxylic acid group of NSAIDs into amides or esters can produce potent and highly selective COX-2 inhibitors. nih.gov This structural modification is believed to alter the binding interaction within the enzyme's active site. nih.gov Studies on new carboxylic acid analogues have identified compounds with potent COX-2 inhibitory activity, with IC50 values as low as 0.18 µM. nih.gov This level of potency is comparable to some established NSAIDs.
| Compound/Derivative Class | Target Enzyme | IC50 Value |
|---|---|---|
| Carboxylic Acid Analogue (FM12) | COX-2 | 0.18 µM |
| Carboxylic Acid Analogue (FM10) | COX-2 | 0.69 µM |
| Meclofenamate Amide (Compound 25) | COX-2 | 0.2 µM |
| Meclofenamate Amide (Compound 31) | COX-2 | 0.12 µM |
Exploration of Other Investigated Biological Activities
Beyond their anti-inflammatory and analgesic properties, the thiophene carboxylic acid scaffold and its derivatives have been explored for a variety of other therapeutic applications.
Antiviral Activity: A significant discovery is a novel class of 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids that act as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. nih.gov Additionally, certain naturally occurring thiophene derivatives have shown neuraminidase inhibitory potential, which is a target for anti-influenza drugs. encyclopedia.pub
Anticancer Activity: Thiophene carboxamide derivatives have been synthesized and evaluated as potential antitumor agents. mdpi.com Some of these compounds have demonstrated significant cytotoxicity against hepatocellular carcinoma (Hep3B) and other cancer cell lines, including K563 leukemia cells. mdpi.comnih.gov
Antimicrobial and Antifungal Activity: Thioureides derived from 2-thiophene carboxylic acid have exhibited notable antimicrobial properties. researchgate.net Studies have shown activity against various Gram-negative clinical strains as well as Gram-positive bacteria like Bacillus subtilis. researchgate.net Some of these compounds were also active against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated antifungal activity against Candida albicans. researchgate.net
Inhibition of Blood Coagulation Factor Xa
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. The thiophene ring is a recognized pharmacophore in several potent Factor Xa inhibitors. For instance, the widely used anticoagulant rivaroxaban (B1684504) contains a central thiophene amide core which plays a crucial role in its binding to the active site of FXa.
The structure of this compound provides a framework that can be elaborated to target FXa. The thiophene ring itself can fit into the S1 pocket of the enzyme. While direct inhibitory data for this compound is not extensively documented in publicly available research, the known structure-activity relationships (SAR) of thiophene-based FXa inhibitors suggest that derivatives of this compound could be potent anticoagulants. For example, replacing the amide connection to the thiophene ring in rivaroxaban analogues with a sulfonamide can lead to a significant loss of potency, indicating the critical nature of the substituents on the thiophene ring for optimal interaction with the enzyme. basicmedicalkey.com
Research into novel Factor Xa inhibitors has explored various thiophene-containing scaffolds. For example, thiourea (B124793) derivatives incorporating a thiophene ring have been synthesized and evaluated for their FXa inhibitory activity. In some series, the introduction of a chlorine atom on an adjacent phenyl ring enhanced the inhibitory activity, with IC50 values in the nanomolar range. nih.gov This highlights the potential for derivatives of this compound to be developed into effective Factor Xa inhibitors with further chemical modification.
Potential as Broad-Spectrum Enzyme Modulators
The thiophene nucleus is a versatile scaffold that has been incorporated into inhibitors of a wide range of enzymes, suggesting that derivatives of this compound could act as broad-spectrum enzyme modulators. The electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the sulfamoyl and carboxylic acid groups, allow for diverse interactions with various enzyme active sites.
Thiophene derivatives have been reported to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov They have also been investigated as inhibitors of enzymes crucial for viral replication, such as the HCV NS5B polymerase. nih.gov Furthermore, thiophene-based compounds have shown activity against kinases, which are key regulators of cellular processes and are important targets in cancer therapy. researchgate.net The ability of the thiophene scaffold to be readily functionalized allows for the fine-tuning of its inhibitory profile against different enzyme families.
While a comprehensive screening of this compound against a broad panel of enzymes has not been reported, the collective evidence from studies on various thiophene derivatives strongly supports the potential of this chemical class to yield compounds with multi-target or broad-spectrum enzyme modulating activity.
Research in Specific Enzyme-Related Therapeutic Areas
Beyond their potential as anticoagulants, derivatives of this compound have been explored in other therapeutic areas due to their enzyme-inhibiting properties.
Anti-inflammatory Activity: A study on new sulfamoylthiophene and sulfamoylpyrazole carboxylic acid derivatives revealed significant nonsteroidal anti-inflammatory activities in several models of inflammation. nih.gov This suggests that these compounds may act as inhibitors of enzymes in the inflammatory cascade, such as COX-1 and COX-2. The presence of the sulfamoyl and carboxylic acid groups on the thiophene ring is likely crucial for this activity.
Antiviral Activity: Research into inhibitors of the hepatitis C virus (HCV) has identified 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids as potent inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov This finding indicates that the sulfamoylthiophene carboxylic acid scaffold can be a valuable starting point for the development of novel antiviral agents.
Anticancer Activity: In the field of oncology, 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to exhibit unusual cytostatic selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. researchgate.net These compounds were found to preferentially suppress protein synthesis and induce apoptosis in prostate cancer cells. researchgate.net Thiophene carboxamide derivatives have also been synthesized as biomimetics of the anticancer agent Combretastatin A-4, showing potent activity against liver cancer cell lines. mdpi.com These studies underscore the potential of thiophene-3-carboxylic acid derivatives in the development of new cancer therapeutics that may target various cancer-related enzymes.
| Therapeutic Area | Derivative Class | Potential Enzyme Target(s) | Reference |
|---|---|---|---|
| Anti-inflammatory | Sulfamoylthiophene carboxylic acids | COX-1, COX-2 | nih.gov |
| Antiviral (HCV) | 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | HCV NS5B polymerase | nih.gov |
| Anticancer | 2-Aminothiophene-3-carboxylic acid esters | Enzymes involved in protein synthesis and apoptosis pathways | researchgate.net |
| Anticancer | Thiophene carboxamides | Tubulin and other cancer-related enzymes | mdpi.com |
Molecular Mechanisms of Action and Target Interaction Studies
Elucidation of Specific Molecular Targets for 2-Sulfamoylthiophene-3-carboxylic Acid Derivatives
While specific molecular targets for this compound have not been explicitly identified in available research, derivatives of thiophene-carboxylic acids have shown activity against various enzymes. For instance, compounds like 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication. Another related compound, 4-Sulfamoylthiophene-2-carboxylic acid, has also been noted for its potential inhibitory effects in the context of HCV.
The interaction of a molecule like this compound with enzymes and receptors would be dictated by its structural features. The thiophene (B33073) ring, the carboxylic acid group, and the sulfamoyl group would each play a role in binding. The carboxylic acid and sulfamoyl groups are capable of forming hydrogen bonds and ionic interactions with amino acid residues in the active or allosteric sites of a target protein. The thiophene ring can engage in hydrophobic or π-stacking interactions. The specific nature of these interactions would determine the compound's affinity and specificity for a particular biological target.
Detailed Analysis of Enzyme Inhibition Mechanisms
The manner in which this compound might inhibit an enzyme can be categorized into several kinetic models. These models are determined by how the inhibitor binds to the enzyme and the enzyme-substrate complex.
In a competitive inhibition model, the inhibitor would bind to the active site of the enzyme, the same site where the substrate binds. This binding is mutually exclusive with substrate binding.
Hypothetical Kinetic Parameters for Competitive Inhibition
| Parameter | Description | Expected Change |
|---|---|---|
| Vmax | Maximum reaction velocity | No change |
| Km | Michaelis constant (substrate affinity) | Increases |
| Ki | Inhibition constant | N/A |
Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency, but does not prevent the substrate from binding.
Hypothetical Kinetic Parameters for Non-Competitive Inhibition
| Parameter | Description | Expected Change |
|---|---|---|
| Vmax | Maximum reaction velocity | Decreases |
| Km | Michaelis constant (substrate affinity) | No change |
| Ki | Inhibition constant | N/A |
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations.
Hypothetical Kinetic Parameters for Uncompetitive Inhibition
| Parameter | Description | Expected Change |
|---|---|---|
| Vmax | Maximum reaction velocity | Decreases |
| Km | Michaelis constant (substrate affinity) | Decreases |
| Ki' | Inhibition constant for the ES complex | N/A |
Irreversible Enzyme Inactivation Mechanisms
There is no published research to indicate that this compound functions as an irreversible enzyme inhibitor. The typical mechanism of irreversible inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov This process is characterized by a time-dependent inactivation of the enzyme that is not reversed by dilution or dialysis. nih.gov However, no studies have been conducted to demonstrate or characterize such a mechanism for this compound.
Specific Enzyme Target Investigations and Inhibition Profiles
While the sulfamoyl group present in this compound is a known zinc-binding group, characteristic of many carbonic anhydrase inhibitors, specific studies detailing its interaction with and inhibition profile against carbonic anhydrase isoforms are absent from the scientific literature. nih.govnih.gov
Carbonic Anhydrase Inhibition Studies
No specific data from carbonic anhydrase inhibition assays for this compound have been published. Therefore, its potency (e.g., IC₅₀ or Kᵢ values) and selectivity for different carbonic anhydrase isoforms remain uncharacterized.
The foundational mechanism for sulfonamide-based carbonic anhydrase inhibitors involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.com This interaction is crucial for the inhibitory activity of this class of compounds. ugent.be However, the specific binding mode and coordination chemistry of this compound with the zinc ion in carbonic anhydrase have not been experimentally determined or modeled.
In the catalytic cycle of carbonic anhydrase, a zinc-coordinated water molecule or its deprotonated form, a hydroxide (B78521) ion, plays a key role. Inhibitors often work by displacing this water/hydroxide ion. nih.gov Without experimental data, such as X-ray crystallography or computational modeling, it is not possible to confirm if this compound follows this classical inhibition mechanism or how it might interact with this critical component of the active site.
Data Tables
Due to the lack of available research and empirical data on the molecular mechanisms and enzyme inhibition profile of this compound, no data tables can be generated.
Binding Outside the Active Site Cavity
While many sulfonamide-based inhibitors target the active site of enzymes like carbonic anhydrase, research into allosteric or exosite binding provides a pathway to achieve greater selectivity and novel mechanisms of action. For this compound and related thiophene-based inhibitors, binding to sites outside the primary catalytic pocket is an area of growing interest. Such interactions can induce conformational changes that modulate enzyme activity without directly competing with the natural substrate. For instance, studies on DNA gyrase have shown that certain thiophene antibacterials can bind to a previously unexploited site remote from the catalytic center, stabilizing the DNA-cleavage complex through an allosteric mechanism. nih.gov This mode of action is distinct from traditional topoisomerase poisons and highlights the potential for thiophene scaffolds to engage in non-classical binding. nih.gov The exploration of such exosites is a key strategy for overcoming resistance to active-site inhibitors and developing more targeted therapeutics. acrabstracts.org
Beta-Lactamase Inhibition Investigations
Beta-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. mdpi.com Inhibitors of these enzymes are crucial for restoring the efficacy of antibiotics like penicillins and cephalosporins. nih.govmdpi.com While various compounds, including those with sulfone moieties, have been investigated as β-lactamase inhibitors, specific studies focusing on this compound are not extensively documented in the current literature. However, the structural features of the molecule, particularly the reactive potential of its functional groups, suggest that it could be a candidate for such investigations. For example, N-sulfamoylpyrrole-2-carboxylates, which share functional similarities, have shown potent inhibition of metallo-β-lactamases (MBLs) by interacting with the zinc ions in the active site. nih.gov This suggests a potential, though unexplored, avenue for research into the activity of thiophene-based sulfamoyl carboxylates against this important class of resistance enzymes.
Other Enzyme Systems Under Active Research
The unique combination of a thiophene ring, a sulfamoyl group, and a carboxylic acid moiety allows this compound to be investigated against a diverse array of enzymatic targets.
TBK1 and IKKε: Tank-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators in innate immunity signaling pathways. invivogen.comnih.gov The carboxylic acid group, in particular, has been shown to be a critical contributor to the potency of inhibitors targeting these kinases. nih.gov Studies on the drug amlexanox (B1666007) and its derivatives revealed that modifications to the carboxylic acid moiety could selectively enhance potency against either TBK1 or IKKε. nih.govresearchgate.net This highlights the potential for carboxylic acid-containing compounds like this compound to be explored as modulators of these inflammatory kinases.
DNA Gyrase: This bacterial enzyme is a type II topoisomerase essential for DNA replication and a well-established target for antibiotics. mdpi.com Thiophene-based compounds have been identified as a novel class of DNA gyrase inhibitors. nih.gov These inhibitors function through an allosteric mechanism, binding to a site distinct from that of fluoroquinolones and stabilizing the DNA-gyrase cleavage complex without directly contacting the DNA. nih.govresearchgate.net This unique mechanism makes them effective against fluoroquinolone-resistant strains. nih.gov
Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.govheraldopenaccess.us Various thiophene derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov For example, certain 2-acetamido-thiophene-3-carboxamide derivatives have shown more potent inhibition than the reference drug donepezil, indicating the promise of the thiophene scaffold in designing new AChE inhibitors. nih.gov
HMG-CoA Reductase: This enzyme is the rate-limiting step in cholesterol synthesis and the target of statin drugs. pharmacy180.comnih.gov The development of novel HMG-CoA reductase inhibitors is an active area of research. nih.gov While direct studies on this compound are limited, the general classes of sulfonamides and pyrroles have been explored in the design of new statins, suggesting that related heterocyclic structures could be relevant. nih.gov
Table 2: Summary of Research on Other Enzyme Systems
| Enzyme Target | Relevance of Thiophene/Sulfonamide/Carboxylic Acid Scaffolds | Key Findings from Related Compounds | Reference |
| TBK1 / IKKε | The carboxylic acid group is a strong contributor to inhibitor potency. | Modifications to the carboxylic acid can modulate selectivity and potency for these kinases. | nih.govresearchgate.net |
| DNA Gyrase | Thiophene-based compounds can act as allosteric inhibitors. | Binds to a novel pocket, stabilizing the DNA-cleavage complex and overcoming fluoroquinolone resistance. | nih.govresearchgate.net |
| Cholinesterase | Thiophene derivatives have been synthesized as potential inhibitors. | Some thiophene-carboxamide compounds show higher potency than existing drugs like donepezil. | nih.gov |
| HMG-CoA Reductase | Sulfonamide and related heterocyclic structures are explored for designing new statins. | Novel hepatoselective HMG-CoA reductase inhibitors have been designed using sulfamoyl pyrroles. | nih.gov |
Structural Determinants of Molecular Binding and Interaction
The efficacy of this compound as an enzyme inhibitor is determined by the specific contributions of its functional groups to molecular recognition and binding affinity.
Influence of the Carboxylic Acid Group on Binding Affinity through Hydrogen Bonding and Electrostatic Interactions
The carboxylic acid group (-COOH) is a critical functional group in a vast number of pharmaceuticals, largely due to its ability to engage in potent molecular interactions. researchgate.netwiley-vch.de At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows for strong electrostatic interactions, or salt bridges, with positively charged residues like arginine or lysine (B10760008) in a target's binding site. researchgate.net
This group is also an excellent hydrogen bond acceptor (via the oxygens) and, in its protonated state, a hydrogen bond donor (via the hydroxyl proton). researchgate.netresearchgate.net These interactions are fundamental to drug-target recognition and are often critical for anchoring a ligand within the binding pocket. researchgate.netnih.gov The presence of the carboxylic acid significantly impacts a molecule's polarity and water solubility, which are key pharmacokinetic properties. wiley-vch.de Its ability to form strong, specific interactions makes it a frequent component of pharmacophores designed for high-affinity enzyme inhibition. nih.govresearchgate.net
Impact of Substituents on Molecular Lipophilicity and Biological Membrane Penetration
The ability of a molecule to penetrate biological membranes is intrinsically linked to its physicochemical properties, most notably its lipophilicity. For the parent compound, this compound, the strategic addition or modification of substituents can significantly alter its lipophilicity, thereby modulating its capacity to traverse cellular barriers. This relationship is a cornerstone of medicinal chemistry, guiding the design of analogs with improved pharmacokinetic profiles.
The interplay between a substituent's properties and its effect on the parent molecule is multifaceted. Electron-withdrawing groups, for example, can influence the ionization state (pKa) of the carboxylic acid and sulfonamide groups. ustc.edu.cn Since charged species generally exhibit poor membrane permeability, any modification that alters the pKa can have a profound impact on the concentration of the neutral, more permeable form of the molecule at physiological pH. nih.gov
Furthermore, intramolecular interactions, such as hydrogen bonding between a substituent and the existing functional groups, can influence the molecule's conformation and effective polarity, thereby affecting its interaction with the membrane. researchgate.net The position of the substituent on the thiophene ring is also critical, as it can lead to different steric and electronic effects that modulate lipophilicity and membrane interaction. researchgate.net
Table 1: Predicted Impact of Common Substituents on the Lipophilicity of this compound
| Substituent (R) | Chemical Formula | Hansch-Leo π Value | Predicted Impact on Lipophilicity |
| Hydrogen (Parent) | -H | 0.00 | Baseline |
| Methyl | -CH₃ | 0.56 | Increase |
| Ethyl | -C₂H₅ | 1.02 | Increase |
| Phenyl | -C₆H₅ | 2.14 | Significant Increase |
| Chloro | -Cl | 0.71 | Increase |
| Bromo | -Br | 0.86 | Increase |
| Fluoro | -F | 0.14 | Slight Increase |
| Hydroxyl | -OH | -0.67 | Decrease |
| Amino | -NH₂ | -1.23 | Significant Decrease |
| Nitro | -NO₂ | -0.28 | Decrease |
| Cyano | -CN | -0.57 | Decrease |
| Methoxy | -OCH₃ | -0.02 | Negligible Change |
These values provide a foundational understanding of how structural modifications can be rationally applied to fine-tune the membrane permeability of this compound and its derivatives for various therapeutic applications. For instance, in the context of developing drugs that need to cross the blood-brain barrier, increasing lipophilicity is often a key objective. mdpi.com Conversely, for drugs intended for localized action with minimal systemic absorption, decreasing lipophilicity might be desirable. Quantitative Structure-Activity Relationship (QSAR) studies on thiophene analogs have frequently highlighted the importance of lipophilicity in determining biological activity, further underscoring the significance of substituent effects. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of 2 Sulfamoylthiophene 3 Carboxylic Acid Derivatives
Systematic Chemical Modifications on the Thiophene (B33073) Ring System
The thiophene ring serves as the core scaffold for this class of compounds, and its substitution pattern plays a crucial role in modulating biological activity. The electronic properties and steric profile of the thiophene ring can be fine-tuned by the introduction of various substituents, which in turn can influence the molecule's interaction with its biological target.
The introduction of halogen atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. nih.gov In the context of thiophene-containing compounds, halogenation can significantly influence their biological profiles. While direct SAR studies on halogenated 2-sulfamoylthiophene-3-carboxylic acid are not extensively documented, valuable insights can be drawn from related structures, such as benzo[b]thiophenes.
Studies on 3-halobenzo[b]thiophenes have shown that the nature of the halogen can impact antimicrobial activity. For instance, chloro and bromo derivatives at the 3-position of the benzo[b]thiophene ring have demonstrated notable activity against various bacterial and fungal strains, whereas iodine-containing analogues were found to be inactive. nih.gov This suggests that the size and electronegativity of the halogen are critical determinants of biological efficacy.
For this compound derivatives, halogenation at the 4- and 5-positions of the thiophene ring is expected to have a pronounced effect on their activity. The electron-withdrawing nature of halogens would alter the electron density of the thiophene ring, potentially influencing the pKa of the carboxylic acid and the hydrogen-bonding capacity of the sulfamoyl group.
Table 1: Predicted Influence of Halogen Substitution on the Biological Efficacy of this compound Derivatives
| Substitution Position | Halogen | Predicted Effect on Lipophilicity | Predicted Electronic Effect | Potential Impact on Biological Activity |
| 4 | F, Cl, Br | Increase | Electron-withdrawing | Modulation of binding affinity and metabolic stability |
| 5 | F, Cl, Br | Increase | Electron-withdrawing | Alteration of target interaction and pharmacokinetic properties |
It is hypothesized that smaller, more electronegative halogens like fluorine and chlorine could enhance interactions with target proteins through favorable electrostatic interactions, while larger halogens like bromine might provide better van der Waals contacts. The optimal halogen and its position would ultimately depend on the specific topology of the biological target's binding site.
In a related series of thiophene-3-carboxamide (B1338676) derivatives investigated as c-Jun N-terminal kinase (JNK) inhibitors, the position of the carboxamide group was found to be crucial for activity. nih.gov An analogue with the carboxamide at the 5-position of the thiophene ring was completely inactive, highlighting the importance of the substituent's location. nih.gov This underscores that even subtle changes in the arrangement of functional groups can lead to a significant loss of biological activity.
For the this compound scaffold, the positional isomer, 3-sulfamoylthiophene-2-carboxylic acid, would present a different three-dimensional arrangement of the key functional groups. This would alter the distances and angles between the hydrogen bond donors and acceptors of the sulfamoyl group and the carboxylic acid, which would likely have a profound impact on its binding affinity to a target protein. The specific orientation of these groups is often essential for establishing a precise network of interactions within a binding pocket.
Modifications of the Sulfamoyl Moiety and their Biological Implications
The sulfamoyl group is a key functional moiety in many biologically active molecules, offering both hydrogen bond donor and acceptor capabilities. Modifications to this group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
The introduction of substituents on the nitrogen atom of the sulfamoyl group is a widely employed strategy to explore the chemical space around this important pharmacophore. In a series of substituted sulfamoyl benzamidothiazoles, modifications at the amine substituent of the sulfonamide group (site F in the study) were systematically explored. nih.gov These studies revealed that the nature of the N-substituent, whether it be alkyl, aryl, or part of a heterocyclic ring, can dramatically influence biological activity. nih.gov
For this compound derivatives, N-substitution can be used to modulate lipophilicity, introduce additional interaction points, and alter the vector of the substituent extending from the sulfamoyl nitrogen.
N-alkyl substitution: The introduction of small alkyl groups can increase lipophilicity and may fill small hydrophobic pockets within the binding site. A study on sulfamoyl benzamidothiazoles showed that smaller alkyl chains retained activity, while higher homologs led to a dramatic loss of activity, suggesting a size limitation for this position. nih.gov
N-aryl substitution: The incorporation of an aryl group can introduce the potential for π-π stacking or other aromatic interactions with the target. The electronic nature of the aryl ring (electron-donating or electron-withdrawing) can also influence the acidity of the sulfonamide N-H.
N-heterocyclic substitution: Incorporating a heterocyclic ring, such as piperidine (B6355638) or morpholine, can modulate solubility and provide opportunities for additional hydrogen bonding interactions.
Table 2: Potential Effects of N-Substitution on the Sulfamoyl Moiety
| Substituent Type | Potential Interactions | Impact on Physicochemical Properties |
| N-Alkyl | Hydrophobic interactions | Increased lipophilicity |
| N-Aryl | π-π stacking, hydrophobic interactions | Modulated electronic properties |
| N-Heterocycle | Hydrogen bonding, polar interactions | Increased hydrophilicity/solubility |
The oxidation state of sulfur in the sulfamoyl group is another critical parameter that can be modulated to influence biological activity. The sulfonyl group (-SO2-) in a sulfonamide is a strong hydrogen bond acceptor, while the corresponding sulfinyl group (-SO-) in a sulfinamide has different electronic and steric properties.
Sulfonyl groups are generally more electron-withdrawing than sulfinyl groups, which would affect the acidity of the N-H proton. britannica.com The geometry also differs, with the sulfonyl group having a tetrahedral arrangement and the sulfinyl group having a trigonal pyramidal geometry. These differences in electronic character and three-dimensional shape can lead to altered binding affinities and selectivities for a given biological target.
Derivatization of the Carboxylic Acid Functional Group and its Influence on Bioactivity
The carboxylic acid group is a common feature in many drugs, often serving as a key interaction point with the biological target through ionic or hydrogen bonding. However, its acidic nature can sometimes lead to poor permeability and metabolic liabilities. researchgate.net Derivatization of the carboxylic acid to esters or amides is a common strategy to overcome these limitations and can significantly influence a compound's bioactivity.
In the development of thiophene-3-carboxamide derivatives as JNK inhibitors, it was observed that replacing the 3-carboxamide group with a carboxylic acid or an ester resulted in a significant loss of inhibitory activity. nih.gov This highlights that for certain targets, the amide functionality is preferred over the carboxylic acid.
Conversely, converting the carboxylic acid to an ester can be a viable prodrug strategy. nih.gov Ester prodrugs are often more lipophilic than the parent carboxylic acid, which can enhance membrane permeability and oral absorption. nih.gov Once absorbed, these esters can be hydrolyzed by endogenous esterases to release the active carboxylic acid. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol portion of the ester.
Bioisosteric replacement of the carboxylic acid is another important strategy. Functional groups such as tetrazoles and acyl sulfonamides have been successfully used as carboxylic acid bioisosteres to improve pharmacokinetic properties while maintaining or improving biological activity. zu.ac.ae
Table 3: Common Derivatizations of the Carboxylic Acid Group and Their Potential Impact
| Derivative | Rationale | Potential Advantages | Potential Disadvantages |
| Ester | Prodrug approach | Improved permeability, masked acidity | Requires in vivo hydrolysis for activation |
| Amide | Modify binding interactions | Can form different hydrogen bonds, increased stability | May alter the primary binding mode |
| Bioisostere (e.g., Tetrazole) | Improve PK/PD properties | Enhanced metabolic stability, improved oral bioavailability | May require significant synthetic effort |
Computational Approaches to SAR Elucidation and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to elucidate the structure-activity relationships (SAR) of novel bioactive compounds and to guide the rational design of more potent and selective derivatives. For this compound and its analogues, a variety of computational techniques have been instrumental in understanding their interactions with biological targets and in predicting the therapeutic potential of new chemical entities. These in silico approaches, ranging from molecular docking to quantum chemical calculations and quantitative structure-activity relationship (QSAR) modeling, provide a detailed picture of the molecular determinants of biological activity, thereby accelerating the drug development process.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the binding modes of this compound derivatives and for rationalizing their observed biological activities. By simulating the interaction between the ligand and the active site of the protein, molecular docking can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are essential for molecular recognition.
In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The this compound derivative is then placed in this pocket in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. The pose with the best score is then analyzed to determine the most likely binding mode. For instance, docking studies of thiophene-based inhibitors have been successfully employed to predict their binding orientations within the active site of enzymes like tubulin and MurF. nih.govnih.gov
The insights gained from molecular docking simulations can be used to guide the design of new derivatives with improved binding affinities. For example, if a docking study reveals that a particular region of the binding pocket is not occupied by the ligand, a medicinal chemist might add a functional group to the ligand that can interact with that region, thereby increasing the binding affinity. This iterative process of docking-based design and chemical synthesis can lead to the rapid optimization of lead compounds. The effectiveness of a docking protocol is often validated by redocking a co-crystallized ligand into the catalytic pocket of the target enzyme to ensure the simulation can accurately reproduce the experimentally observed binding mode. nih.gov
Table 1: Representative Molecular Docking Results for Thiophene Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiophene-carboxamide derivative 7e | Enoyl acyl carrier protein reductase (InhA) | > -11 | Tyr158, Met199 |
| Thiophene-carboxamide derivative 7i | Enoyl acyl carrier protein reductase (InhA) | > -11 | Tyr158, Met199 |
| Thiophene-carboxamide derivative 7f | Enoyl acyl carrier protein reductase (InhA) | > -11 | Tyr158, Met199 |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Salmonella Typhi DNA gyrase/topoisomerase IV | - | - |
Note: This table is a representation of typical data obtained from molecular docking studies of thiophene derivatives and is for illustrative purposes.
Quantum chemical calculations, such as those based on density functional theory (DFT), provide a powerful means to investigate the electronic structure and conformational preferences of this compound derivatives. mdpi.comnih.gov These methods can be used to calculate a variety of molecular properties, including optimized geometries, charge distributions, and orbital energies, which are crucial for understanding the reactivity and binding energetics of these compounds. researchgate.netresearchgate.netmdpi.com
Conformational analysis is a key application of quantum chemical calculations in SAR studies. The biological activity of a molecule is often dependent on its three-dimensional conformation, and quantum chemical methods can be used to determine the relative energies of different conformers and to identify the most stable, low-energy conformations. nih.gov This information is invaluable for understanding how a ligand might adopt a specific conformation to fit into a protein's binding site. For example, DFT calculations have been used to study the conformational preferences of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, revealing how the orientation of the carboxylic acid group relative to the thiophene ring can influence the molecule's properties. nih.gov
In addition to conformational analysis, quantum chemical calculations can also be used to estimate the binding energies between a ligand and a target protein. By calculating the interaction energy between the ligand and the amino acid residues in the binding site, it is possible to gain a deeper understanding of the forces that drive ligand binding. These calculations can help to rationalize the observed binding affinities of different derivatives and to predict the effects of structural modifications on binding strength.
Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the bioactivity of novel compounds and to guide the design of more potent derivatives. mdpi.com
In a QSAR study, a dataset of compounds with known biological activities is used to develop a predictive model. A variety of molecular descriptors, which encode different aspects of the chemical structure, are calculated for each compound. These descriptors can include constitutional, topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the biological activity. brieflands.com
The predictive power of a QSAR model is assessed through a process of validation, which typically involves using the model to predict the activities of a set of compounds that were not used in the model-building process. mdpi.com A robust and predictive QSAR model can be a valuable tool in the lead optimization phase of drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. nih.gov For instance, 3D-QSAR studies on thieno-pyrimidine derivatives have been used to identify key structural features for their inhibitory activities. mdpi.com
Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Thieno-pyrimidine Derivatives
| Parameter | Value | Description |
|---|---|---|
| q² | 0.818 | Leave-one-out cross-validated correlation coefficient |
| r² | 0.917 | Determination coefficient |
| r²_pred | 0.762 | Predictive capability for the test set |
Note: This table illustrates the statistical validation of a 3D-QSAR model and is based on published data for a series of thieno-pyrimidine derivatives. mdpi.com
Pharmacophore Identification and Strategies for Lead Optimization
Pharmacophore modeling is a powerful computational approach that is used to identify the essential three-dimensional arrangement of functional groups that are required for a molecule to exert a specific biological activity. nih.govresearchgate.net A pharmacophore model can be thought of as a molecular fingerprint that captures the key features responsible for a ligand's interaction with its target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.gov
Pharmacophore models can be developed based on a set of active ligands (ligand-based) or on the structure of the ligand-binding site of a target protein (structure-based). Once a pharmacophore model has been generated, it can be used to screen virtual databases of compounds to identify new chemical scaffolds that match the pharmacophore and are therefore likely to be active. nih.gov This approach has been successfully applied to identify novel inhibitors for a variety of targets, including carbonic anhydrase. nih.govnih.gov
Lead optimization is the process of modifying the structure of a lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. nih.govijddd.com The insights gained from computational studies, such as molecular docking, QSAR, and pharmacophore modeling, play a crucial role in guiding lead optimization strategies. ijddd.comsubharti.org For example, a pharmacophore model might suggest that adding a hydrogen bond donor at a specific position on the this compound scaffold could enhance its activity. A medicinal chemist could then synthesize a derivative with this modification and test its biological activity. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov By leveraging the power of computational chemistry, it is possible to accelerate the lead optimization process and to increase the chances of developing a successful drug candidate. nih.gov
Advanced Research Methodologies and Analytical Techniques in 2 Sulfamoylthiophene 3 Carboxylic Acid Research
Spectroscopic and Elemental Characterization for Structural Elucidation (e.g., NMR, IR, Elemental Analysis)
The definitive identification and structural confirmation of 2-sulfamoylthiophene-3-carboxylic acid and its analogues are accomplished through a combination of spectroscopic and analytical techniques. While comprehensive spectral data for the parent compound is not extensively published, the characterization of its derivatives provides a clear framework for the methodologies used. bohrium.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for elucidating the molecular structure.
¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environments, and their proximity to one another. For thiophene (B33073) derivatives, protons on the thiophene ring typically appear in the aromatic region of the spectrum. libretexts.org Protons on carbons adjacent to the carbonyl group of the carboxylic acid are deshielded and resonate downfield, generally in the 2.0-3.0 ppm range. libretexts.org The acidic proton of the carboxylic acid group and the protons of the sulfamoyl group (-SO₂NH₂) would produce distinct signals, often broad due to chemical exchange. thermofisher.com
¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. Carbons within the thiophene ring have specific chemical shifts that aid in confirming the ring structure. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The carbonyl (C=O) group of the carboxylic acid exhibits a strong, characteristic absorption band. libretexts.org Additionally, the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, and the S=O stretches from the sulfonamide are all identifiable in the IR spectrum, providing crucial evidence for the compound's structure. thermofisher.commdpi.com
Elemental Analysis: This technique determines the elemental composition (percentage of carbon, hydrogen, nitrogen, and sulfur) of a compound. The experimental values are compared against the calculated theoretical values for the proposed molecular formula to confirm its purity and empirical formula.
The table below summarizes typical spectral data expected for the key functional moieties in thiophene-sulfonamide-carboxylic acid structures, based on published data for analogous compounds. libretexts.orgmdpi.comnih.govresearchgate.net
| Technique | Functional Group | Expected Chemical Shift / Absorption Range |
| ¹H NMR | Thiophene Ring Protons | δ 7.0 - 8.5 ppm |
| Carboxylic Acid (R-COOH ) | δ 10.0 - 13.0 ppm (broad) | |
| Sulfamoyl (SO₂NH₂ ) | δ 7.0 - 8.0 ppm (broad) | |
| ¹³C NMR | Carbonyl (C =O) | δ 160 - 180 ppm |
| Thiophene Ring Carbons | δ 120 - 145 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1725 cm⁻¹ | |
| N-H Stretch (Sulfamoyl) | 3200 - 3400 cm⁻¹ (two bands) | |
| S=O Stretch (Sulfamoyl) | 1300 - 1370 cm⁻¹ (asymmetric) & 1140 - 1180 cm⁻¹ (symmetric) |
In Vitro Biological Assay Methodologies and High-Throughput Screening
To evaluate the therapeutic potential of this compound derivatives, a variety of in vitro biological assays are employed. These assays are often adapted for high-throughput screening (HTS) to efficiently test large libraries of compounds. murigenics.comnih.gov
Cell-based assays are fundamental for determining the anticancer potential of thiophene and sulfonamide derivatives. semanticscholar.orgmdpi.comnih.gov These assays measure a compound's ability to kill cancer cells (cytotoxicity), inhibit their growth (antiproliferative activity), or trigger programmed cell death (apoptosis).
Cytotoxicity and Antiproliferative Assays: A common method is the MTT assay, which measures the metabolic activity of cells. Metabolically active cells reduce a tetrazolium salt (like MTT or WST-8) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. mdpi.com By exposing cancer cell lines (e.g., MCF-7 for breast cancer, HCT 116 for colon cancer) to varying concentrations of a test compound, a dose-response curve can be generated to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited. nih.govmdpi.com
Apoptosis Induction Assays: To determine if cell death occurs via apoptosis, flow cytometry is frequently used with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis or necrosis). Studies on sulfonamide derivatives have used this method to quantify the percentage of apoptotic cells after treatment. mdpi.comnih.gov Another method involves measuring the activity of caspases, key enzymes in the apoptotic pathway. nih.gov For example, fluorimetric or colorimetric assays can detect the activity of caspase-3, an executioner caspase, confirming the induction of apoptosis. msa.edu.eg
The following table presents representative findings from studies on related sulfonamide and thiophene compounds, illustrating the application of these assays.
| Compound Type | Assay | Cell Line | Key Finding | Reference |
| Pyrazolo-triazine Sulfonamides | Annexin V / PI Staining | HeLa (Cervical Cancer) | MM129 induced apoptosis in 73.47% of cells at 2xIC₅₀. | mdpi.com |
| Benzo[b]thiophene derivative | Proliferation Assay | MDA-MB-231 (Breast Cancer) | Compound b19 significantly inhibited cell proliferation and promoted apoptosis. | nih.gov |
| Quinazoline-based Sulfonamide | Flow Cytometry (ROS) | HT-29 (Colorectal Cancer) | Compound 3D induced apoptosis through the generation of reactive oxygen species (ROS). | nih.gov |
| Thiophene Carboxamide | MTT Assay | Hep3B (Hepatocellular Carcinoma) | Compound 2b showed potent activity with an IC₅₀ value of 5.46 µM. | mdpi.com |
Many sulfonamide-based compounds are known to be potent inhibitors of specific enzymes, particularly carbonic anhydrases (CAs). mdpi.com Enzyme activity assays are therefore critical for determining a compound's potency (e.g., inhibition constant, Kᵢ) and mechanism of action. nih.govnih.govnih.gov
Inhibition Constant (Kᵢ) Determination: For carbonic anhydrases, a stopped-flow kinetic assay is a standard method. nih.gov This technique measures the enzyme's ability to catalyze the hydration of carbon dioxide (CO₂). The assay is performed in the presence of a pH indicator, and the rate of pH change is monitored spectrophotometrically. By measuring the catalytic rate at various concentrations of the inhibitor, the inhibition constant (Kᵢ) can be calculated. A lower Kᵢ value signifies a more potent inhibitor. This method allows for the screening of compounds against a panel of CA isoforms (e.g., hCA I, II, IX, XII) to determine both potency and selectivity. nih.govmdpi.com
Kinetic Analysis: These assays help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). By measuring enzyme kinetics at different substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots, researchers can understand how the inhibitor interacts with the enzyme. For many sulfonamides targeting carbonic anhydrase, the mechanism involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site. mdpi.com
The table below shows sample inhibition data for benzenesulfonamide (B165840) derivatives against various human carbonic anhydrase (hCA) isoforms, demonstrating the type of data generated from these assays.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Compound 19 | 105.4 | 3.9 | 35.6 | 7.9 | mdpi.com |
| Compound 24 | 89.3 | 5.3 | 28.4 | 9.2 | mdpi.com |
| Compound 34 | 75.8 | 2.8 | 30.1 | 6.5 | mdpi.com |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | mdpi.com |
Q & A
Q. How can researchers address discrepancies in the environmental behavior (e.g., biodegradability) of this compound?
- Methodological Answer :
- OECD 301 Tests : Assess ready biodegradability in aerobic conditions.
- QSAR Modeling : Predict eco-toxicological endpoints (e.g., LC for fish).
- Comparative Studies : Replicate conflicting experiments with standardized protocols (e.g., ISO 10634) .
Key Methodological Considerations
- Data Contradiction Analysis : Always cross-reference experimental results with multiple techniques (e.g., XRD + NMR) and replicate under controlled conditions.
- Experimental Design : Use factorial designs (DoE) to isolate variables affecting synthesis or stability.
- Safety Compliance : Regularly update risk assessments based on SDS revisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
